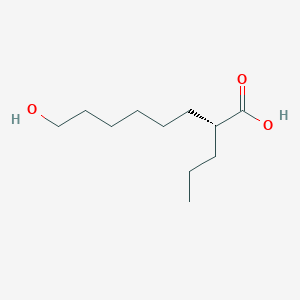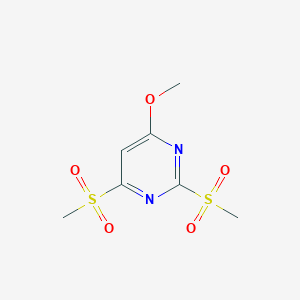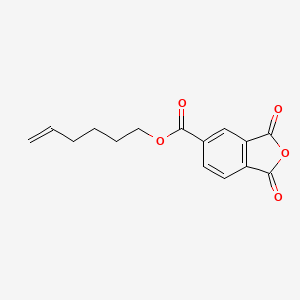![molecular formula C46H36O2Si2 B12541629 [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-72-0](/img/structure/B12541629.png)
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a chemical compound that consists of a naphthalene core with two triphenylsilane groups attached via oxygen atoms.
Preparation Methods
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,4-diol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Naphthalene-1,4-diol+2Triphenylchlorosilane→[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) include other naphthalene derivatives and silane compounds. Some examples are:
[Naphthalene-1,4-diylbis(oxy)]bis(diphenylsilane): Similar structure but with diphenylsilane groups instead of triphenylsilane.
[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane): Contains trimethylsilane groups, leading to different chemical properties.
[Naphthalene-1,4-diylbis(oxy)]bis(phenylsilane): Another derivative with phenylsilane groups.
The uniqueness of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
653601-72-0 |
|---|---|
Molecular Formula |
C46H36O2Si2 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
triphenyl-(4-triphenylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-37(22-8-1)49(38-23-9-2-10-24-38,39-25-11-3-12-26-39)47-45-35-36-46(44-34-20-19-33-43(44)45)48-50(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-36H |
InChI Key |
RBIZUZLYLZVHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C5=CC=CC=C54)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)

